Enhanced Reactivity: Chloro Substituent Enables Key SNAr Transformation Unavailable to Non-Halogenated Analogs
The 2-chloro substituent on the pyridine ring of 2-Chloro-5-(4-pentyloxybenzoyl)pyridine is the essential functional group that permits a pivotal nucleophilic aromatic substitution (SNAr) reaction step in the synthesis of tofacitinib. This reaction, which introduces the pyrrolopyrimidine motif, is not feasible with the non-halogenated comparator 2-(4-Pentyloxybenzoyl)pyridine (CAS 898780-06-8) [1]. In the patented process, the chloro intermediate is reacted with a nucleophile to construct the core structure of the active pharmaceutical ingredient; the non-chlorinated analog would be inert under these conditions [2].
| Evidence Dimension | Chemical Reactivity for Key Synthetic Step |
|---|---|
| Target Compound Data | Reactive via SNAr; participates in nucleophilic displacement |
| Comparator Or Baseline | 2-(4-Pentyloxybenzoyl)pyridine (CAS 898780-06-8): No chlorine leaving group; unreactive in SNAr |
| Quantified Difference | Qualitative difference: Enables vs. prevents a critical step in the synthetic pathway to tofacitinib. |
| Conditions | Synthesis of tofacitinib as described in patent literature [2]. |
Why This Matters
For procurement, this means the chloro compound is a prerequisite for the synthesis route; purchasing the non-chlorinated analog would result in a dead-end synthetic intermediate.
- [1] Bhirud, S. B., et al. (2017). Process for preparation of tofacitinib and intermediates thereof. US Patent 9,670,160 B2. View Source
- [2] SUN PHARMACEUTICAL INDUSTRIES LIMITED. (2015). PROCESS FOR THE PREPARATION OF TOFACITINIB AND INTERMEDIATES THEREOF. Patent US20150320722A1. View Source
